molecular formula C8H7NO4 B1205983 4-Aminophthalic acid CAS No. 5434-21-9

4-Aminophthalic acid

Cat. No. B1205983
CAS RN: 5434-21-9
M. Wt: 181.15 g/mol
InChI Key: OXSANYRLJHSQEP-UHFFFAOYSA-N
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Description

4-Aminophthalic acid is a chemical compound that serves as a crucial intermediate in the synthesis of dyes, pigments, pharmaceuticals, and as a precursor for numerous organic reactions. Its significance stems from the amine group attached to the phthalic acid backbone, which allows for a variety of chemical modifications.

Synthesis Analysis

The synthesis of derivatives related to 4-Aminophthalic acid involves multiple strategies. For instance, 4-Nitrophthalimide has been reduced to 4-aminophthalimide using stannous chloride and hydrochloric acid, achieving over 90% yield. This method demonstrates a significant reduction in hydrochloric acid usage and waste acid liquid by 60% and 58%, respectively (L. Dan, 2004). Another approach utilizes phthalic anhydride and urea as raw materials to synthesize 4-aminophthalimide via dehydration-cyclization, nitration by mixed acid, and reduction by iron powder, yielding a 98% success rate (Lv Liang, Yang Wenge, H. Yonghong, 2008).

Molecular Structure Analysis

The molecular structure of 4-Aminophthalic acid and its derivatives is characterized by the presence of the amine group attached to the phthalic acid core. This functional group plays a pivotal role in its chemical behavior and reactivity, allowing for the introduction of various substituents through nucleophilic substitution reactions.

Chemical Reactions and Properties

4-Aminophthalic acid undergoes a variety of chemical reactions, leveraging its amine functionality. It can participate in electropolymerization, yielding low molecular weight polymers with temperature stability comparable to polyamide-imide polymers. This process demonstrates the compound's versatility in polymer chemistry (D. C. Phillips, S. Spewock, W. M. Alvino, 1976).

Physical Properties Analysis

The physical properties of 4-Aminophthalic acid derivatives depend on the specific substituents and modifications made to the molecule. For instance, derivatives synthesized for specific applications exhibit high solubility and enhanced thermal stabilities, as observed in polymers derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, which showed glass transition temperatures ranging from 263 to 338°C (J. K. Im, J. Jung, 2000).

Scientific Research Applications

Electropolymerization and Polymer Science

  • Electropolymerization : 4-Aminophthalic acid has been successfully polymerized to low molecular weight polymer through electrochemical initiation. This polymerization yields a polymer with temperature stability comparable to polyamide-imide polymers, making it suitable for high-temperature applications (Phillips, Spewock, & Alvino, 1976).

Biomedical Applications

  • Nucleic Acid Assay and Nuclear Imaging : Studies have shown that derivatives of aminophthalic acids, like 4-aminonaphthalimides, exhibit strong DNA binding abilities. These derivatives are potential candidates for nucleic acid assays and nuclear imaging due to their ability to concentrate rapidly in cell nuclei, especially in nucleoli (Zhou et al., 2014).

Chemical and Biochemical Research

  • Fluorescent Probes for Protein-Protein Interactions : 4-Aminophthalic acid derivatives have been used to develop new unnatural amino acids for studying protein-protein interactions. These derivatives show solvatochromic fluorescence properties, making them useful for probing dynamic biological processes (Loving & Imperiali, 2008).

Material Science and Chemistry

  • Micelle-Water Interface Study : 4-Aminophthalimide, a derivative of 4-aminophthalic acid, has been employed as a fluorescence probe to study the aggregation behavior of surfactants, providing insights into the micelle-water interface polarity (Saroja & Samanta, 1995).
  • Antimicrobial Applications : Derivatives of 4-aminophthalic acid have shown promising antimicrobial activities. These derivatives have been synthesized and studied for their potential as antimicrobial agents (Bedair et al., 2006).

Synthetic Chemistry

  • Synthesis Methods : Research has been conducted on the efficient synthesis of 4-aminophthalimide, a derivative of 4-aminophthalic acid, through various chemical processes, which can be significant for industrial-scale production (Dan, 2004).

Sensor Development

  • Fluorescent Sensing : 4-Aminophthalic acid derivatives have been utilized in the development of fluorescent sensors. For example, studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid demonstrate its effectiveness in sensing cyanide ions in water, showcasing its potential in environmental monitoring (Shi et al., 2013).

Safety And Hazards

4-Aminophthalic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

4-aminophthalic acid
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InChI

InChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSANYRLJHSQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063880
Record name 4-Aminophthalic acid
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Molecular Weight

181.15 g/mol
Source PubChem
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Product Name

4-Aminophthalic acid

CAS RN

5434-21-9
Record name 4-Aminophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 4-amino-
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Synthesis routes and methods I

Procedure details

1 g (4.73 mmol) of 4-nitrophthalic acid is dissolved in 10 mL of anhydrous ethanol. The solution is stirred at room temperature and degassed under argon. 50 mg of palladium/charcoal (5%) are added in a single portion and hydrogen is bubbled into the solution. After 3 hours, the solution is filtered through Celite and then evaporated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
MT Bogert, RR Renshaw - Journal of the American Chemical …, 1908 - ACS Publications
… and this amino imide then boiled with concentrated aqueous ammonia, giving the neutral ammonium salt of 4-aminophthalic acid from which the acid itself was liberated by the action of …
Number of citations: 129 pubs.acs.org
RR Renshaw - 1907 - books.google.com
… found in the literature concerning 4aminophthalic acid or its … , the dimethyl ester of 4-aminophthalic acid by reducing the … information regarding the 4-aminophthalic acid series. He found …
Number of citations: 0 books.google.com
WH Bentley, C Weizmann - Journal of the Chemical Society …, 1907 - pubs.rsc.org
… , we had occasion to prepare considerable quantities of 4-hydroxyphthalic acid which was first investigated by Baeyer (Bey., 1877, lo, 1079), who prepared it from 4-aminophthalic acid. …
Number of citations: 5 pubs.rsc.org
DC Phillips, S Spewock… - Journal of Polymer Science …, 1976 - Wiley Online Library
… 4-Aminophthalic acid has been polymerized in almost … 4Aminophthalic acid (4-APA) was used for this study. Bogert and … on the electropolymerization of 4-aminophthalic acid. …
Number of citations: 1 onlinelibrary.wiley.com
YN Wang, SD Wang, LL Yang, YF Zhao… - Journal of Solid State …, 2020 - Elsevier
… In summary, by a simple hydrothermal self-assembly of Cd II and 4-aminophthalic acid, we have successfully synthesized a luminescent CP (1) for sensitive and selective detection of …
Number of citations: 22 www.sciencedirect.com
SY Zhang, N Xu, W Shi, P Cheng, DZ Liao - Polyhedron, 2013 - Elsevier
… As shown in Scheme 2A and B, the two carboxylate groups of 4-aminophthalic acid or 3-nitrophthalic acid bridge three Co(II) ions in a μ 2 –η 1 :η 1 fashion. The difference in the …
Number of citations: 15 www.sciencedirect.com
T Momose, A Inaba, K Inoue, K Miyahara… - Chemical and …, 1964 - jstage.jst.go.jp
… sodium carbonate yielded 3—nitro—4—aminophthalic acid (III), mp 234, yellow prisms, in … Nitro—4—aminophthalic Acid—To a solution of 0.3 g. of 3-nitro—4—aminophthalic acid in …
Number of citations: 6 www.jstage.jst.go.jp
ML Crossley - Journal of the American Chemical Society, 1918 - ACS Publications
… subsequently decomposed with hydrochloric acid to give the 4-aminophthalic acid. This acid was then dehydrated by the method of Bogert andRenshaw4 and a fair yield of the …
Number of citations: 0 pubs.acs.org
MT Bogert, RR Renshaw - Journal of the American Chemical …, 1906 - ACS Publications
… Very little information appears in the literature concerning 4-aminophthalic acid or … As the free 4-aminophthalic acid is not readily obtainedpure, on account of its instability, we used its …
Number of citations: 8 pubs.acs.org
Z Zi-You, X Li, C Shui-Sheng, Q Rui… - Chinese Journal of …, 2017 - hero.epa.gov
… H2O (1, H2L = 4-aminophthalic acid), has been hydrothermally prepared and characterized by single-crystal X-ray diffraction, IR spectroscopy, elemental analysis and PXRD. Complex …
Number of citations: 11 hero.epa.gov

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